N-(prop-2-yn-1-yloxy)cycloheptanimine
Description
Contextualization within the Field of Oxime Ether Chemistry
Oxime ethers, characterized by the >C=N-O-R moiety, are a well-established class of compounds with a rich and diverse history in organic chemistry. mdpi.comrsc.org They are valued not only for their varied chemical reactivity but also for their presence in a wide array of biologically active molecules. mdpi.commdpi.com The oxime ether functional group is a key structural element in several approved drugs, highlighting its importance in medicinal chemistry. mdpi.comnih.gov
The formation of oxime ethers is a straightforward and efficient method for the derivatization of aldehydes and ketones. researchgate.net This reaction allows for the introduction of a wide range of substituents (the 'R' group in >C=N-O-R), thereby enabling the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. mdpi.com This modularity is a significant advantage in drug discovery and development.
From a synthetic standpoint, oxime ethers are versatile intermediates. rsc.org The C=N bond can undergo various transformations, including reduction to amines and addition reactions. rsc.org The N-O bond is also susceptible to cleavage under specific conditions, providing another avenue for synthetic manipulation. researchgate.net The stability of the oxime ether group under a variety of reaction conditions makes it a valuable functional handle in complex molecule synthesis.
The incorporation of the oxime ether moiety into the structure of N-(prop-2-yn-1-yloxy)cycloheptanimine immediately suggests a number of potential research avenues. The compound can be seen as a scaffold for further chemical elaboration, with the oxime ether providing a site for a range of chemical modifications.
Table 1: Illustrative Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~220-230 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), dichloromethane, ethyl acetate) |
Significance of Propargyl Ethers as Functional Groups in Synthetic Design
Propargyl ethers, which contain a propargyl group (a CH≡C-CH₂- moiety) attached to an oxygen atom, are highly versatile functional groups in organic synthesis. nih.govmdpi.com The terminal alkyne of the propargyl group is its most significant feature, offering a gateway to a vast array of chemical transformations. rsc.org
One of the most prominent applications of terminal alkynes is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.com This reaction allows for the efficient and highly selective formation of triazole rings, which are valuable linkers in medicinal chemistry, materials science, and bioconjugation. The presence of the propargyl ether in this compound makes it a prime candidate for use in such click reactions, enabling its conjugation to other molecules, such as biomolecules or polymers. researchgate.net
Beyond click chemistry, the alkyne functionality can participate in a wide range of other reactions, including Sonogashira coupling, hydrofunctionalization reactions, and various cycloadditions. nih.govmdpi.com These transformations allow for the construction of complex molecular architectures from the relatively simple propargyl ether precursor. The propargyl group itself can also be a precursor to other functional groups, such as allenes. rsc.org
The inclusion of a propargyl ether in this compound therefore imparts significant synthetic utility to the molecule. It serves as a versatile handle for the introduction of additional complexity and for the construction of larger, more elaborate structures.
Table 2: Potential Synthetic Transformations of the Propargyl Group in this compound
| Reaction Type | Reagents | Product Type |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide (B81097), Cu(I) catalyst | Triazole conjugate |
| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst | Aryl/vinyl-substituted alkyne |
| Hydroamination | Amine, catalyst (e.g., gold, platinum) | Enamine or imine |
| Hydration | H₂O, acid or mercury catalyst | Ketone |
Role of Cycloheptanone-Derived Scaffolds in Molecular Architecture
Cycloheptanone (B156872) is a seven-membered cyclic ketone that serves as a precursor to a variety of more complex molecular scaffolds. wikipedia.orgorganic-chemistry.org The cycloheptane (B1346806) ring system provides a three-dimensional framework that can be functionalized in a stereocontrolled manner. wikipedia.org This is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule is often critical for its biological activity.
The cycloheptanone scaffold can be modified through a variety of synthetic methods, including ring-expansion reactions of cyclohexanones or cyclization of acyclic precursors. wikipedia.org The carbonyl group of cycloheptanone is a key functional handle, allowing for the introduction of substituents at the α-position and for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
The combination of the cycloheptanone-derived scaffold with the oxime ether and propargyl ether functionalities results in a molecule with a unique and desirable set of properties for applications in synthetic and medicinal chemistry. The scaffold provides the structural foundation, while the functional groups offer multiple points for chemical modification and diversification.
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynoxycycloheptanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9-12-11-10-7-5-3-4-6-8-10/h1H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPYLUQGBZYMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 Yn 1 Yloxy Cycloheptanimine
Precursor Synthesis: Cycloheptanone (B156872) Oxime
The formation of cycloheptanone oxime from cycloheptanone is a fundamental transformation in organic chemistry. Various methods, ranging from classical condensation reactions to more advanced catalytic systems, have been developed to achieve this conversion efficiently.
The traditional and most straightforward method for preparing oximes involves the condensation reaction of a ketone with hydroxylamine (B1172632) or its salt. wikipedia.orgbyjus.com This reaction is typically carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521). researchgate.netnih.govijprajournal.com The base is necessary to neutralize the hydrochloric acid liberated during the reaction, which in turn frees the hydroxylamine to react with the ketone.
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of cycloheptanone. This is followed by a proton transfer and subsequent dehydration to yield the cycloheptanone oxime. The reaction of alicyclic ketones, including cycloheptanone, with hydroxylamine hydrochloride in the presence of potassium hydroxide has been shown to produce the corresponding oximes in moderate to good yields. arpgweb.com Another common procedure involves dissolving hydroxylamine hydrochloride and sodium acetate (B1210297) in water, warming the solution, and then adding the ketone. prepchem.com
Table 1: Classical Methods for Cycloheptanone Oxime Synthesis
| Reactants | Base/Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Cycloheptanone, Hydroxylamine Hydrochloride | Pyridine | Ethanol (B145695) | Reflux | Moderate to Good |
| Cycloheptanone, Hydroxylamine Hydrochloride | Potassium Hydroxide | - | Mild | Moderate to Good arpgweb.com |
| Cycloheptanone, Hydroxylamine Hydrochloride | Sodium Acetate | Water | 40°C | Good prepchem.com |
| Cycloheptanone, Aqueous Hydroxylamine | None (or acid for some ketones) | Water | Ambient | High google.com |
Another advanced approach is the ammoximation of ketones, which is a significant industrial process. This method involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like titanium silicalite-1 (TS-1). cardiff.ac.uk This process has been applied to various ketones, including cycloheptanone. cardiff.ac.uk
Recent advancements in oxime synthesis have focused on developing more environmentally friendly and efficient methods. These include solvent-free reactions and the use of heterogeneous catalysts to simplify product isolation and catalyst recycling. nih.gov For instance, the use of bismuth(III) oxide (Bi2O3) as a catalyst under solvent-free grinding conditions has been reported for the synthesis of various aldoximes and ketoximes in excellent yields. nih.gov This method offers advantages in terms of reduced waste, shorter reaction times, and operational simplicity.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions, including oxime formation. The use of catalysts like basic alumina, CaO, and TiO2/(SO4)2- under microwave irradiation in solvent-free conditions has been shown to be effective for preparing oximes. nih.gov Furthermore, green chemistry approaches utilizing natural acids as catalysts in aqueous media are being explored to minimize the use of hazardous reagents and solvents. ijprajournal.com
O-Propargylation of Cycloheptanone Oxime
The final step in the synthesis of N-(prop-2-yn-1-yloxy)cycloheptanimine is the O-alkylation of cycloheptanone oxime with a propargyl group. This reaction, which forms an oxime ether, can be accomplished through several methods.
The most common method for the O-alkylation of oximes is the reaction with an alkylating agent, such as an alkyl halide, in the presence of a base. For the synthesis of this compound, propargyl bromide or propargyl chloride would be the appropriate alkylating agent. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion. nih.gov This anion then undergoes a nucleophilic substitution reaction (SN2) with the propargyl halide to yield the desired oxime ether. For instance, the O-alkylation of an N-acetylneuraminic acid derivative was successfully achieved using propargyl bromide and sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov
Table 2: Direct O-Propargylation of Oximes
| Oxime Substrate | Propargylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Cycloheptanone Oxime | Propargyl Bromide | Sodium Hydride | THF/DMF | This compound |
| Cycloheptanone Oxime | Propargyl Bromide | Potassium Carbonate | Acetonitrile | This compound researchgate.net |
| Hydroxyimino-derivative | Propargyl Bromide | Sodium Hydride | THF | O-propargylated product nih.gov |
Catalytic methods offer an alternative to traditional base-mediated alkylations, often providing milder reaction conditions and improved selectivity. acs.org Lewis acids have been shown to catalyze the etherification of propargyl alcohols. nih.gov For instance, scandium and lanthanum catalysts have been used for the direct etherification of propargyl alcohols in a mixture of nitromethane (B149229) and water. nih.gov Iron(III) chloride (FeCl3) has also been demonstrated as an effective catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form C-O bonds. organic-chemistry.org
More recently, heteropolyacids have been employed as catalysts for the O-alkylation of oximes with alcohols in green solvents like dimethyl carbonate. rsc.org This method proceeds via a carbocation mechanism and is applicable to a broad range of oximes and alcohols, including those with propargyl groups. These catalytic approaches can offer advantages in terms of atom economy and reduced reliance on stoichiometric bases and hazardous solvents.
Investigation of Reaction Kinetics and Thermodynamics
The crucial ether formation step follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The reaction rate is therefore dependent on the concentration of both the cycloheptanone oximate and propargyl bromide. The rate law can be expressed as:
Rate = k[Cycloheptanone Oximate][Propargyl Bromide]
The kinetics of this reaction are significantly influenced by factors such as temperature, solvent, and the nature of the base used to generate the oximate. An increase in temperature generally leads to a higher reaction rate, in accordance with the Arrhenius equation.
Below is a representative table illustrating the expected impact of reactant concentrations on the initial reaction rate, based on SN2 kinetics.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Experiment | [Cycloheptanone Oximate] (mol/L) | [Propargyl Bromide] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |
Optimization of Synthetic Pathways and Process Intensification
Optimizing the synthesis of this compound involves careful consideration of the reaction conditions to maximize yield and purity while minimizing reaction time and environmental impact.
Solvent Selection and Reaction Medium Effects
The choice of solvent is critical for the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺, K⁺) while not strongly solvating the nucleophilic oximate anion, thus enhancing its reactivity. lumenlearning.com Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. mdpi.com The use of protic solvents, such as ethanol or water, can lead to solvation of the nucleophile through hydrogen bonding, which would decrease the reaction rate.
Table 2: Effect of Solvent on the Yield of Propargyl Oxime Ethers
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 47 | 2 | 95 |
| Dimethylformamide (DMF) | 37 | 3 | 90 |
| Acetone | 21 | 6 | 80 |
| Tetrahydrofuran (THF) | 7.6 | 8 | 75 |
| Ethanol | 25 | 12 | 50 |
Catalyst Identification and Ligand Design for Enhanced Efficiency
While the Williamson ether synthesis is not inherently catalytic, its efficiency, particularly in biphasic systems, can be dramatically improved through the use of phase-transfer catalysts (PTCs). researchgate.net These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitate the transfer of the oximate anion from an aqueous or solid phase into the organic phase where the propargyl bromide resides. crdeepjournal.orgoperachem.com This allows the reaction to proceed under milder conditions with faster rates and often higher yields. youtube.com
The mechanism involves the PTC cation (Q⁺) pairing with the oximate anion (RO⁻) to form an ion pair [Q⁺RO⁻] that is soluble in the organic phase. This ion pair then reacts with propargyl bromide.
Ligand design is not directly applicable to this specific SN2 reaction. However, in broader contexts of propargylation, metal-catalyzed reactions (e.g., using copper or palladium) might be employed, where ligand design would be crucial for controlling reactivity and selectivity. acs.org For the standard synthesis of this compound, PTCs are the more relevant catalytic enhancement.
Isolation and Purification Techniques for Propargyl Oxime Ethers
Following the reaction, a standard workup procedure is required to isolate the crude product. This typically involves quenching the reaction mixture, often with water, to dissolve inorganic salts. The aqueous layer is then extracted with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.
Purification of the crude this compound is commonly achieved by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. The purity of the final product can be assessed by techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Control of Geometric Isomerism in Oxime Ether Synthesis (E/Z Isomerism)
Geometric isomerism (E/Z isomerism) is a key consideration in the synthesis of many oximes and their derivatives. This isomerism arises from the restricted rotation around the C=N double bond and the presence of two different substituents on the nitrogen atom (the oxygen of the ether and the lone pair) and potentially two different substituents on the carbon atom.
However, in the specific case of this compound, the starting ketone, cycloheptanone, is symmetrical. Therefore, the resulting cycloheptanone oxime does not exhibit E/Z isomerism, as the two groups attached to the sp²-hybridized carbon of the C=N bond are part of a symmetrical ring. Consequently, the final product, this compound, exists as a single geometric isomer.
If an unsymmetrical ketone were used as a starting material, a mixture of E and Z isomers of the corresponding oxime ether would likely be formed. The ratio of these isomers can be influenced by thermodynamic and kinetic factors during both the oximation and the subsequent etherification steps.
Chemical Reactivity and Transformations of N Prop 2 Yn 1 Yloxy Cycloheptanimine
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne of N-(prop-2-yn-1-yloxy)cycloheptanimine is the primary site of its chemical reactivity, enabling a range of functionalization reactions. The subsequent sections will delve into the specifics of these transformations.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,2,3-triazole ring.
The accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This is followed by coordination of the azide to the copper center. A subsequent cyclization and protonolysis yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. The reaction is significantly accelerated by the copper catalyst, with rate enhancements of up to 107 to 108 compared to the uncatalyzed thermal cycloaddition.
A key feature of the CuAAC reaction is its high regioselectivity. The copper-catalyzed pathway almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. For alternative regioselectivity, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed, which selectively produce the 1,5-disubstituted triazoles.
The efficiency and rate of the CuAAC reaction can be significantly influenced by the choice of copper source, ligands, and reaction conditions. Various copper(I) sources can be used, or copper(II) salts can be employed with a reducing agent to generate the active Cu(I) species in situ. Ligands, often nitrogen-based such as tris(benzyltriazolylmethyl)amine (TBTA), play a crucial role in stabilizing the copper(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. The choice of solvent can also impact the reaction, with a range of organic and aqueous systems being viable.
Table 1: Common Catalysts and Ligands in CuAAC Reactions
| Catalyst/Precursor | Ligand | Typical Solvent(s) | Key Features |
| CuI | None/Tris(benzyltriazolylmethyl)amine (TBTA) | THF, CH3CN, H2O/t-BuOH | Commonly used, effective with stabilizing ligands. |
| CuSO4·5H2O/Sodium Ascorbate | None/TBTA | H2O/t-BuOH, DMSO | In situ generation of Cu(I), popular for biological applications. |
| [Cu(CH3CN)4]PF6 | Bathocuproine disulfonate | Aqueous buffers | Water-soluble catalyst system. |
The robust and orthogonal nature of the CuAAC reaction makes it an invaluable tool for the synthesis of complex macromolecules and bioconjugates. By functionalizing this compound with a suitable azide-containing polymer or biomolecule, it is possible to create well-defined conjugates. This has widespread applications in drug delivery, materials science, and diagnostics.
Other Alkyne Functionalization Reactions
Beyond the CuAAC reaction, the terminal alkyne of this compound can participate in a variety of other carbon-carbon bond-forming reactions. These transformations further highlight the synthetic utility of this compound.
One important class of reactions is the Sonogashira coupling , which involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful method for the formation of C(sp2)-C(sp) bonds and would allow for the direct attachment of aromatic or vinylic substituents to the propargyl group of this compound.
Another relevant transformation is the Cadiot-Chodkiewicz coupling , which enables the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. This would allow for the extension of the alkyne chain of the title compound.
Finally, the Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt in the presence of an oxidant like oxygen, to form symmetrical 1,3-diynes. Applying this to this compound would result in a dimeric structure.
Table 2: Key Alkyne Functionalization Reactions
| Reaction Name | Reactants | Catalyst(s) | Product Type |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd complex, Cu(I) salt | Aryl/Vinyl-substituted Alkyne |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, 1-Haloalkyne | Cu(I) salt | Unsymmetrical 1,3-Diyne |
| Glaser Coupling | Terminal Alkyne | Cu(I) salt, Oxidant | Symmetrical 1,3-Diyne |
Reactivity of the Cycloheptane (B1346806) Ring System
The seven-membered cycloheptane ring provides a flexible alicyclic scaffold. Its reactivity can be directed towards transformations that alter the ring structure itself or introduce new functional groups with specific stereochemical control.
While specific studies on this compound are not prevalent, the cycloheptanone (B156872) precursor to this molecule can participate in ring expansion and contraction reactions. For instance, a Tiffeneau-Demjanov rearrangement of an aminomethylcycloheptanol derivative, which could be synthesized from cycloheptanone, would lead to an eight-membered cyclooctanone (B32682) ring. Conversely, photochemical rearrangements or other specific methodologies could potentially induce a ring contraction to a substituted cyclohexane (B81311) derivative. The stability and conformational flexibility of the seven-membered ring, however, make such transformations less common compared to those seen in more strained five- or six-membered ring systems.
The stereoselective functionalization of the cycloheptane ring in this compound would involve reactions that create or modify stereocenters on the carbocyclic frame. This can be achieved through several theoretical approaches:
Alpha-Functionalization: Deprotonation of the α-carbon adjacent to the imine functionality using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, could introduce a substituent. The stereochemical outcome would be influenced by the conformation of the resulting aza-enolate and the direction of the electrophilic attack.
Directed Reactions: The oxime ether group could potentially direct metal-catalyzed reactions, such as C-H activation, to specific positions on the ring, enabling controlled functionalization.
Asymmetric Hydrogenation: In a hypothetical scenario where the C=N bond is asymmetrically hydrogenated using a chiral catalyst, a chiral amine could be produced, thus introducing stereochemistry to the molecule.
These approaches remain largely theoretical for this specific molecule, as detailed research on its stereoselective reactions is not widely documented. The development of such methodologies would be a subject of synthetic research.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cycloheptanamine |
| Lithium aluminum hydride |
| Sodium cyanoborohydride |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY for Stereochemistry)
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. For N-(prop-2-yn-1-yloxy)cycloheptanimine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be necessary for complete structural assignment.
¹H NMR spectroscopy would be expected to show distinct signals for the protons of the cycloheptyl ring, the propargyl group, and the alkyne. The protons on the cycloheptyl ring adjacent to the imine carbon would likely appear as multiplets in the downfield region. The methylene (B1212753) protons of the propargyl group (O-CH₂) would exhibit a characteristic signal, likely a doublet due to coupling with the acetylenic proton. The acetylenic proton (C≡C-H) would appear as a triplet.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show signals for the imine carbon (C=N), the carbons of the cycloheptyl ring, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne.
2D-NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the signals of the cycloheptyl ring protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton and carbon signals, confirming the connectivity of the entire molecule. For determining the stereochemistry, such as the (E/Z) configuration of the C=N bond, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to identify through-space interactions between protons.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.70 | d | 2H | O-CH₂ |
| ~2.50 | t | 1H | C≡C-H |
| ~2.40-2.30 | m | 4H | α-CH₂ (cycloheptyl) |
| ~1.70-1.50 | m | 8H | β, γ-CH₂ (cycloheptyl) |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N |
| ~80 | C≡C-H |
| ~75 | C≡C-H |
| ~60 | O-CH₂ |
| ~35-25 | Cycloheptyl carbons |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₅NO), HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 166.1232 |
| [M+Na]⁺ | 188.1051 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N bond of the imine, the C≡C and ≡C-H bonds of the alkyne, and the C-O bond of the ether linkage.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | ≡C-H stretch |
| ~2930, 2850 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch |
| ~1650 | C=N stretch |
| ~1100 | C-O stretch |
X-ray Crystallography for Definitive Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would definitively establish bond lengths, bond angles, and the stereochemical configuration of the molecule. However, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD).
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (GC, HPLC, TLC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) would be used for rapid, qualitative monitoring of the reaction to determine the consumption of starting materials and the formation of the product.
Gas Chromatography (GC) , if the compound is sufficiently volatile and thermally stable, could be used for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and purity analysis of non-volatile compounds. A reversed-phase HPLC method would likely be developed to determine the purity of this compound.
Theoretical and Computational Chemistry of N Prop 2 Yn 1 Yloxy Cycloheptanimine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the electronic structure and molecular geometry of a compound. For N-(prop-2-yn-1-yloxy)cycloheptanimine, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to obtain a detailed understanding of its molecular orbitals, electron density distribution, and electrostatic potential. These calculations would provide insights into the reactivity and intermolecular interactions of the molecule. The optimized molecular geometry would yield precise bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional structure.
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating chemical reactions due to its balance of accuracy and computational cost. researchgate.netmdpi.comnih.govcoventry.ac.uk For this compound, DFT studies would be instrumental in elucidating potential reaction mechanisms, such as its synthesis or decomposition pathways. By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be identified. Transition state analysis would provide information on the activation energies of various reaction steps, allowing for the determination of the most favorable reaction pathways. mdpi.com
Conformational Analysis of the Cycloheptane (B1346806) Ring and Propargyl Oxime Ether Moiety
The flexibility of the seven-membered cycloheptane ring suggests that this compound can exist in multiple conformations. arpgweb.com A thorough conformational analysis, likely using a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the low-energy conformers and the energy barriers between them. This analysis would also extend to the propargyl oxime ether moiety, considering the rotation around the C-O and N-O single bonds. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic properties. Studies on similar alicyclic oximes have shown that ring size can influence the number of stable conformational isomers. arpgweb.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. krichlab.carsc.org For this compound, DFT and other quantum chemical methods could predict:
Nuclear Magnetic Resonance (NMR) Spectra: Calculation of 1H and 13C chemical shifts and coupling constants.
Infrared (IR) Spectra: Prediction of vibrational frequencies and intensities, which correspond to the characteristic functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths.
In the absence of experimental data for the title compound, these predicted spectra would serve as a valuable reference for future experimental work. The comparison between theoretical and experimental spectra is a powerful tool for structural elucidation. mdpi.com
Derivatization Strategies and Synthetic Applications in Advanced Materials and Fine Chemical Synthesis
Modular Synthesis of Novel Molecular Architectures via Click Chemistry Conjugation
The terminal alkyne group in the hypothetical N-(prop-2-yn-1-yloxy)cycloheptanimine would make it an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction would allow for the facile conjugation of the cycloheptanimine (B14902420) moiety to a wide array of molecules bearing an azide (B81097) group, such as polymers, biomolecules, or other synthetic building blocks. This modular approach could theoretically lead to the rapid assembly of complex and diverse molecular architectures.
This compound as a Building Block for Complex N-Containing Heterocycles
The imine functionality within the cycloheptane (B1346806) ring could serve as a key reactive site for the synthesis of various nitrogen-containing heterocyclic systems. Potential transformations could include reduction to the corresponding secondary amine, followed by cyclization reactions, or cycloaddition reactions across the C=N bond. The large ring size of the cycloheptane might also allow for unique transannular reactions, leading to bicyclic products with interesting stereochemistry. The synthesis of such heterocycles is of great interest due to their prevalence in pharmaceuticals and natural products.
Preparation of Chiral Hydroxylamine (B1172632) Ethers and Amines for Stereoselective Synthesis
Theoretically, the N-O bond of the O-alkyloxime functionality could be cleaved to yield a hydroxylamine derivative. Furthermore, asymmetric reduction of the imine could provide access to chiral amines. These chiral building blocks are highly valuable in stereoselective synthesis, where the precise three-dimensional arrangement of atoms is crucial for the biological activity or material properties of the final product.
Integration into Polymeric Systems and Advanced Materials (e.g., electrolytes)
The propargyl group would enable the incorporation of this compound into polymeric structures via polymerization of the alkyne or by post-polymerization modification using click chemistry. The resulting polymers, containing the cycloheptanimine functionality, could exhibit interesting properties for applications in advanced materials. For example, the nitrogen and oxygen atoms could act as coordination sites for ions, making such polymers potential candidates for solid polymer electrolytes in battery applications.
Development of Smart Materials and Functional Coatings through Surface Immobilization via the Alkyne Group
The terminal alkyne provides a reactive handle for the covalent attachment of this compound to surfaces that have been functionalized with azide groups. This surface immobilization could be used to develop smart materials and functional coatings. For instance, the imine or other derivatives could be designed to respond to external stimuli such as pH or light, leading to changes in the surface properties.
While the synthetic utility of this compound can be postulated based on the known reactivity of its constituent functional groups, the absence of its synthesis and characterization in the scientific literature means that its true potential remains to be explored. The development of a synthetic route to this intriguing molecule would be the first and most critical step toward validating these theoretical applications.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for introducing the propargyloxy group in N-(prop-2-yn-1-yloxy)cycloheptanimine?
- The propargyloxy moiety is typically introduced via nucleophilic substitution under basic conditions. For example, a cycloheptanimine precursor can react with propargyl bromide in the presence of K₂CO₃ in DMF, forming the ether linkage . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and drying over anhydrous Na₂SO₄. Yield optimization often requires stoichiometric control of propargyl bromide and extended stirring times .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., cycloheptane resonances at δ 1.5–2.5 ppm, propargyl protons at δ 4.5–5.0 ppm) and carbon backbone.
- IR Spectroscopy : Confirms imine (C=N stretch ~1640 cm⁻¹) and alkyne (C≡C stretch ~2100 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion). Cross-referencing with X-ray data ensures structural accuracy .
Q. How can reaction impurities (e.g., unreacted propargyl bromide) be mitigated during synthesis?
- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) effectively removes excess propargyl bromide. TLC monitoring (Rf ~0.3–0.4) and recrystallization in dichloromethane/hexane mixtures enhance purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- SHELX Suite : SHELXL refines anisotropic displacement parameters for propargyl and cycloheptane moieties. For disordered regions, PART instructions partition electron density .
- ORTEP Visualization : ORTEP-III (via WinGX) illustrates thermal ellipsoids, highlighting potential torsional strain in the cycloheptane ring. Twinning corrections (TWIN/BASF commands) may be required for non-merohedral cases .
Q. What strategies reconcile discrepancies between computational (DFT) and experimental (X-ray) bond-length data?
- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Discrepancies >0.02 Å suggest lattice packing effects or insufficient basis sets.
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) influencing bond distortions .
Q. How does the propargyloxy group influence reactivity in photoaffinity labeling studies?
- The alkyne undergoes [2+2] cycloaddition with tetrazoles under UV light, enabling covalent protein binding. Competitive quenching by solvents (e.g., DMSO) necessitates inert matrices (e.g., acetonitrile) .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding cycloheptane ring puckering?
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) detect ring-flipping kinetics (ΔG‡ ~50 kJ/mol).
- Crystallographic Constraints : X-ray data may reflect a single conformer stabilized by crystal packing, whereas NMR averages all populations .
Methodological Tables
| Synthesis Optimization | Conditions | Yield Improvement | Evidence |
|---|---|---|---|
| Propargylation | K₂CO₃, DMF, 2 h, RT | 75% → 88% with 1.2 eq propargyl bromide | |
| Purification | Hexane:EtOAc (8:2), silica gel | Reduces impurities to <2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
